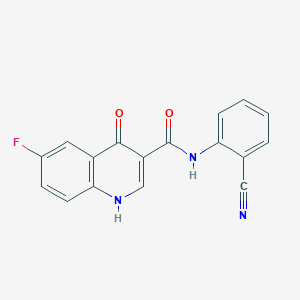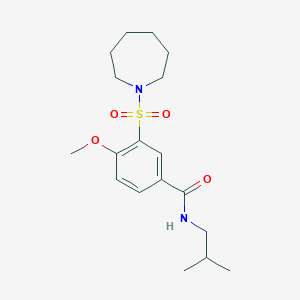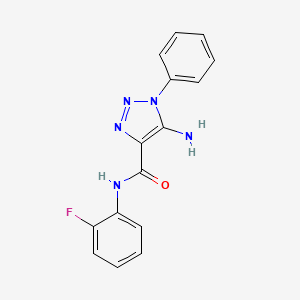![molecular formula C9H15BrN2O2S2 B4445362 5-bromo-N-[3-(dimethylamino)propyl]-2-thiophenesulfonamide](/img/structure/B4445362.png)
5-bromo-N-[3-(dimethylamino)propyl]-2-thiophenesulfonamide
Overview
Description
5-bromo-N-[3-(dimethylamino)propyl]-2-thiophenesulfonamide, also known as BPTES, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTES is an allosteric inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, which is essential for cancer cell metabolism.
Mechanism of Action
5-bromo-N-[3-(dimethylamino)propyl]-2-thiophenesulfonamide binds to an allosteric site on glutaminase, causing a conformational change that inhibits the enzyme's activity. This results in a decrease in glutamate production and an increase in intracellular glutamine levels, which can lead to cell death in cancer cells that are dependent on glutamine metabolism.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in various cancer cell lines, including breast, lung, and pancreatic cancer cells. This compound has also been shown to reduce tumor growth in animal models of cancer. However, this compound has also been shown to have off-target effects, including inhibition of other enzymes and transporters, which can lead to toxicity.
Advantages and Limitations for Lab Experiments
5-bromo-N-[3-(dimethylamino)propyl]-2-thiophenesulfonamide is a potent and specific inhibitor of glutaminase, making it a valuable tool for studying glutamine metabolism in cancer cells. However, this compound has limitations in the laboratory setting, including its low solubility and stability, which can affect its efficacy and reproducibility in experiments.
Future Directions
Future research on 5-bromo-N-[3-(dimethylamino)propyl]-2-thiophenesulfonamide will focus on improving its efficacy and specificity as a cancer therapy. This includes developing more potent and stable analogs of this compound, as well as investigating its use in combination with other cancer therapies. Additionally, further studies are needed to understand the off-target effects of this compound and to develop strategies to mitigate its toxicity.
Scientific Research Applications
5-bromo-N-[3-(dimethylamino)propyl]-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Glutamine metabolism is critical for cancer cell survival and proliferation, and inhibiting glutaminase with this compound has been shown to induce cell death in various cancer cell lines. This compound has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Properties
IUPAC Name |
5-bromo-N-[3-(dimethylamino)propyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O2S2/c1-12(2)7-3-6-11-16(13,14)9-5-4-8(10)15-9/h4-5,11H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVABORAKQLLNEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4445289.png)
![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4445294.png)


![N~2~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4445319.png)
![2-[(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B4445323.png)
![10,11-dihydro-9H,13H-cyclopenta[4',5']thieno[2',3':4,5]pyrimido[1,6-a]quinazolin-13-one](/img/structure/B4445330.png)
![5-oxo-N,3-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4445340.png)
![N-[3-(3-methylphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4445344.png)
![N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinesulfonamide](/img/structure/B4445346.png)

![5-{[(3-methoxypropyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4445371.png)
![6-(1-azepanylcarbonyl)-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4445379.png)
